2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Its structure includes:
- 3-allyl and 5,6-dimethyl substituents on the pyrimidine ring, which enhance steric bulk and influence electronic properties.
- A sulfanyl (-S-) linker connecting the core to an N-(3-hydroxypropyl)acetamide moiety.
Its synthesis likely involves multi-step reactions, including cyclocondensation, alkylation, and nucleophilic substitution, as seen in similar derivatives .
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-4-7-19-15(22)13-10(2)11(3)24-14(13)18-16(19)23-9-12(21)17-6-5-8-20/h4,20H,1,5-9H2,2-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKBROLEMDVSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCCO)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and hydroxypropylacetamide groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels .
Chemical Reactions Analysis
Types of Reactions
2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The allyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives are extensively studied for their tunable bioactivity via substituent modifications. Below is a systematic comparison:
Structural and Physicochemical Comparisons
Hydrogen-Bonding and Crystallography
The hydroxypropyl group in the target compound facilitates hydrogen bonding, critical for crystal packing and target binding . In contrast, morpholinyl () and nitro groups () rely on dipole interactions, affecting crystallization behavior and stability .
Research Implications
The structural versatility of thienopyrimidines allows for targeted modifications:
Biological Activity
The compound 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.
- Molecular Formula : C23H23N3O6S2
- Molecular Weight : 501.6 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities to the target compound have shown bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Thienopyrimidine Derivative | MRSA | Strong Bactericidal Effect |
| Thienopyrimidine Derivative | Gram-negative bacteria | Moderate Activity |
Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound exhibits varying degrees of toxicity towards different cell lines. In vitro studies have been conducted using L929 mouse fibroblast cells and A549 human lung cancer cells. The results indicate that while some derivatives show significant cytotoxic effects at higher concentrations, others may enhance cell viability.
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| L929 | 100 | 77 |
| A549 | 50 | 114 |
The cytotoxic effects are concentration-dependent, with higher doses leading to increased cell death in sensitive cell lines.
Case Studies and Research Findings
- Antimicrobial Screening : A study highlighted the synthesis and testing of various thienopyrimidine derivatives against a panel of bacterial strains. The derivatives showed a broad spectrum of activity, particularly against resistant strains like MRSA .
- Cytotoxicity Evaluation : In a comparative study involving different thienopyrimidine compounds, it was found that certain modifications in the chemical structure significantly enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
- Mechanistic Insights : Research into the mechanism of action has suggested that the presence of specific functional groups within the thienopyrimidine scaffold may influence both antimicrobial and anticancer activities by modulating cellular signaling pathways related to apoptosis and proliferation .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves strict control of reaction conditions such as temperature, solvent choice (e.g., ethanol or DMF), and catalyst selection. For example, potassium carbonate is often used as a base to facilitate sulfanyl group coupling . Stepwise purification via column chromatography or recrystallization ensures high purity. Monitoring intermediates with thin-layer chromatography (TLC) or HPLC is critical .
Q. What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic peaks for the thienopyrimidinone core (δ 10–12 ppm for NH groups) and allyl substituents (δ 5–6 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates C, H, N, and S content .
Q. What are the common chemical reactions involving the sulfanyl and acetamide moieties in this compound?
- Methodological Answer : The sulfanyl group undergoes oxidation with hydrogen peroxide to form sulfoxides or sulfones, while the acetamide moiety can participate in hydrolysis (acidic/basic conditions) to yield carboxylic acids or amines . Reductive amination using sodium borohydride may modify the hydroxypropyl side chain .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent vehicles). Standardized protocols (e.g., OECD guidelines) and dose-response curve validation are recommended. Comparative studies with structural analogs (e.g., 3-ethyl or 4-chlorophenyl derivatives) can isolate activity-contributing groups . Statistical meta-analysis of published data identifies outliers .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes?
- Methodological Answer : Quantum chemical calculations (DFT) model transition states and energy barriers for key steps like thienopyrimidinone cyclization . Machine learning algorithms trained on reaction databases (e.g., Reaxys) predict optimal solvents and catalysts. ICReDD’s reaction path search methods integrate computational and experimental data to reduce trial-and-error approaches .
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties?
- Methodological Answer : Systematic modification of functional groups (e.g., allyl → propyl, hydroxypropyl → methoxypropyl) followed by in vitro screening (e.g., kinase inhibition assays) identifies critical pharmacophores. Molecular docking against target proteins (e.g., EGFR or COX-2) validates binding modes . Free-Wilson or Hansch analysis quantifies substituent contributions to activity .
Q. What methodologies are recommended for studying target engagement and off-target effects in biological systems?
- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding affinity and thermodynamics . Proteome-wide affinity profiling using chemical proteomics (e.g., activity-based protein profiling) identifies off-target interactions . CRISPR-Cas9 knockout models confirm pathway specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
